molecular formula C11H17N B1616400 5-Isopropyl-n,2-dimethylaniline CAS No. 6950-94-3

5-Isopropyl-n,2-dimethylaniline

Cat. No.: B1616400
CAS No.: 6950-94-3
M. Wt: 163.26 g/mol
InChI Key: OLZOMDFJRJXSBO-UHFFFAOYSA-N
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Description

5-Isopropyl-N,2-dimethylaniline is a substituted aniline derivative characterized by a methyl group at the 2-position of the aromatic ring, a dimethylamino group at the N-position, and an isopropyl substituent at the 5-position. This structural configuration imparts unique electronic and steric properties, influencing its reactivity and applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Characterization typically employs ¹H-NMR, ¹³C-NMR, and elemental analysis .

Properties

CAS No.

6950-94-3

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N,2-dimethyl-5-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-8,12H,1-4H3

InChI Key

OLZOMDFJRJXSBO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)C)NC

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NC

Other CAS No.

6950-94-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Isopropyl-N,2-dimethylaniline with four analogs, focusing on substituent effects, synthesis efficiency, and reactivity.

Table 1: Key Properties of this compound and Analogs

Compound Name Substituent (Position) Synthesis Yield Reaction Rate (Relative) Notable Properties
This compound Isopropyl (5), Methyl (2) Not reported High (Mills-Nixon effect) Enhanced para reactivity, steric bulk
N,2-Dimethylaniline None (parent compound) Baseline Lower steric hindrance, higher volatility
4-Heptafluoroisopropyl-N,2-dimethylaniline Heptafluoroisopropyl (4) 88% Moderate Electron-withdrawing effects, fluorinated stability
5-Bromo-N,2-dimethylaniline HCl Bromo (5) Not reported Low High toxicity, halogen-mediated reactivity

Reactivity and Substituent Effects

  • Electronic Effects : The electron-donating isopropyl group in this compound activates the aromatic ring toward electrophilic substitution, particularly at the para position. In contrast, 4-Heptafluoroisopropyl-N,2-dimethylaniline’s fluorinated substituent exerts strong electron-withdrawing effects, reducing ring reactivity .
  • This dynamic effect, observed in tetrahydroquinoline derivatives, accelerates alkylation at the 5-position compared to acyclic analogs like N,2-dimethylaniline .
  • Halogen vs. Alkyl: The bromo substituent in 5-Bromo-N,2-dimethylaniline introduces polarizability and toxicity, making it less favorable for pharmaceutical applications compared to the non-halogenated isopropyl analog .

Stability and Hazards

  • Toxicity : Brominated analogs like 5-Bromo-N,2-dimethylaniline HCl are classified as harmful via inhalation, skin contact, or ingestion , whereas alkyl-substituted derivatives are generally less toxic.
  • Thermal Stability : Fluorinated compounds (e.g., 4-Heptafluoroisopropyl-N,2-dimethylaniline) exhibit enhanced thermal and oxidative stability due to strong C-F bonds, whereas isopropyl groups may degrade under harsh conditions.

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